molecular formula C11H18O2 B1617186 (1r,2r,3r,5s)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid CAS No. 58096-29-0

(1r,2r,3r,5s)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid

Cat. No.: B1617186
CAS No.: 58096-29-0
M. Wt: 182.26 g/mol
InChI Key: YCJJWXPLEWSYFQ-JQCXWYLXSA-N
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Description

(1r,2r,3r,5s)-2,6,6-Trimethylbicyclo[311]heptane-3-carboxylic acid is a bicyclic compound with a unique structure that includes a carboxylic acid functional group

Properties

IUPAC Name

(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-6-8(10(12)13)4-7-5-9(6)11(7,2)3/h6-9H,4-5H2,1-3H3,(H,12,13)/t6-,7+,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJJWXPLEWSYFQ-JQCXWYLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2CC1C2(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](C[C@@H]2C[C@H]1C2(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701137601
Record name Bicyclo[3.1.1]heptane-3-carboxylic acid, 2,6,6-trimethyl-, [1R-(1α,2β,3α,5α)]-
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Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58096-29-0
Record name Bicyclo[3.1.1]heptane-3-carboxylic acid, 2,6,6-trimethyl-, [1R-(1α,2β,3α,5α)]-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R-(1alpha,2beta,3alpha,5alpha))-2,6,6-Trimethylbicyclo(3.1.1)heptane-3-carboxylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[3.1.1]heptane-3-carboxylic acid, 2,6,6-trimethyl-, [1R-(1α,2β,3α,5α)]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1R-(1α,2β,3α,5α)]-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,2r,3r,5s)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclic precursor, such as camphene.

    Oxidation: The precursor undergoes oxidation to introduce the carboxylic acid group. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. This allows for efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

(1r,2r,3r,5s)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, aldehydes

    Substitution: Acid chlorides, bromides

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound has been investigated for its role in drug development due to its structural similarity to various bioactive molecules. Its bicyclic structure allows for unique interactions with biological targets.

  • Analgesic Activity : Research indicates that derivatives of bicyclic compounds can exhibit analgesic properties. Studies have shown that modifications to the bicyclo[3.1.1] structure can enhance pain relief effects while minimizing side effects associated with traditional analgesics .
  • Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation. For example, compounds based on the bicyclo[3.1.1] framework have been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further exploration .

Materials Science

Polymer Chemistry
The compound serves as a monomer or additive in the synthesis of novel polymers. Its unique structure contributes to the properties of the resulting materials.

  • Thermoplastic Elastomers : The incorporation of (1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid into polymer matrices can enhance elasticity and thermal stability. Research has indicated that such polymers exhibit improved mechanical properties compared to traditional elastomers .
  • Coatings and Adhesives : The compound's reactivity allows it to be used in the formulation of coatings and adhesives with enhanced durability and resistance to environmental factors .

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, this compound is utilized as a versatile building block.

  • Synthesis of Natural Products : The compound's structure is conducive to modifications that can lead to the synthesis of complex natural products. Its functional groups allow for various reactions such as esterification and amidation, facilitating the creation of diverse chemical entities .
  • Chiral Synthesis : As a chiral molecule, it plays a crucial role in asymmetric synthesis processes where enantiomerically pure compounds are desired. This application is particularly relevant in pharmaceuticals where chirality can significantly influence drug efficacy and safety .

Case Studies

Application AreaStudy ReferenceFindings
Medicinal Chemistry Derivatives showed significant analgesic activity
Materials Science Enhanced mechanical properties in thermoplastic elastomers
Organic Synthesis Effective building block for complex natural products

Mechanism of Action

The mechanism of action of (1r,2r,3r,5s)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the bicyclic structure provides stability and rigidity, which can enhance its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Camphor: A bicyclic compound with a ketone functional group.

    Borneol: A bicyclic compound with an alcohol functional group.

    Isoborneol: An isomer of borneol with similar properties.

Uniqueness

(1r,2r,3r,5s)-2,6,6-Trimethylbicyclo[311]heptane-3-carboxylic acid is unique due to its specific stereochemistry and the presence of a carboxylic acid group

Biological Activity

(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid is a bicyclic compound known for its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H18O2
  • Molecular Weight : 182.26 g/mol

The compound features a bicyclic structure with a carboxylic acid functional group that contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Calcium Channels : Preliminary studies suggest that this compound may influence calcium ion channels, which are critical in numerous physiological processes including muscle contraction and neurotransmitter release.
  • Anti-inflammatory Properties : The presence of the carboxylic acid group may confer anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.

Pharmacological Effects

The following table summarizes the key pharmacological effects reported in various studies:

Effect Description Reference
Calcium Channel ModulationPossible inhibition or modulation of calcium channels affecting muscle function
Anti-inflammatory ActivityReduction in the levels of inflammatory markers in vitro
Antiviral ActivityPotential effectiveness against certain viral strains

Study 1: Calcium Channel Inhibition

A study conducted on Fischer rat thyroid (FRT) cells demonstrated that derivatives of bicyclic compounds similar to this compound exhibited significant inhibition of calcium activated chloride channels (CaCCs). The IC50 values for some derivatives were below 6 μM, indicating strong inhibitory potential against TMEM16A channels .

Study 2: Anti-inflammatory Effects

Research has indicated that compounds with similar structural features can inhibit the production of pro-inflammatory cytokines in macrophage cell lines. In vitro assays showed a marked decrease in TNF-alpha and IL-6 levels upon treatment with these compounds .

Study 3: Antiviral Activity

In another investigation into antiviral properties, derivatives of bicyclic compounds were evaluated for their efficacy against influenza viruses. The most potent analogs showed low micromolar EC50 values against H3N2 and H1N1 strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1r,2r,3r,5s)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid
Reactant of Route 2
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(1r,2r,3r,5s)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.